molecular formula C19H22N4O2S2 B1250779 N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide

N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide

Cat. No. B1250779
M. Wt: 402.5 g/mol
InChI Key: QMGOKDBVXKRKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide is a member of methoxybenzenes and a substituted aniline.

Scientific Research Applications

Anticancer and Antibacterial Properties

Research has shown that compounds derived from thiazole, similar to N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide, possess significant anticancer and antibacterial properties. For example, a study by Al-adilee and Hessoon (2019) focused on the synthesis of thiazolyl azo dye ligand and its complexes, demonstrating their potential against certain bacteria and fungi, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).

Anthelmintic Properties

N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide derivatives have been studied for their potential as anthelmintic agents. Silva et al. (2022) synthesized a simplified compound based on the structure of albendazole, demonstrating effectiveness against the nematode Toxocara canis, a roundworm that can infect humans (Silva et al., 2022).

CNS Penetrability and Receptor Antagonism

Compounds structurally related to N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide have been studied for their ability to penetrate the central nervous system (CNS) and function as receptor antagonists. Rosen et al. (1990) synthesized a highly potent serotonin-3 receptor antagonist that effectively crosses the blood-brain barrier, indicating potential applications in CNS-related therapies (Rosen et al., 1990).

Lipoxygenase Inhibition

Another study highlighted the potential of thiazole derivatives as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. Bird et al. (1991) identified (methoxyalkyl)thiazoles as a new series of orally active, selective 5-lipoxygenase inhibitors, which do not inhibit the synthesis of cyclooxygenase products (Bird et al., 1991).

Photophysical Properties

The photophysical properties of thiazole derivatives have also been researched. Li et al. (2009) synthesized a fluorophore based on thiazole, exploring its dual-emissive fluorescent properties and charge-transfer absorption behaviors, which could have implications in various scientific applications (Li et al., 2009).

Antimicrobial and Anticancer Activities

Al-Mutabagani et al. (2021) synthesized thiazolyl-ethylidene hydrazino-thiazole derivatives, investigating their potential antimicrobial and anticancer properties. These compounds showed effectiveness against various bacteria and cancer cell lines (Al-Mutabagani et al., 2021).

properties

Product Name

N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]pentanamide

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]pentanamide

InChI

InChI=1S/C19H22N4O2S2/c1-4-5-10-16(24)23-19-20-12(2)17(27-19)14-11-26-18(22-14)21-13-8-6-7-9-15(13)25-3/h6-9,11H,4-5,10H2,1-3H3,(H,21,22)(H,20,23,24)

InChI Key

QMGOKDBVXKRKLG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=CC=C3OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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